
(2R,3R,5S)-Omarigliptin
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Description
(2R,3R,5S)-Omarigliptin, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₀F₂N₄O₃S and its molecular weight is 398.43. The purity is usually 95%.
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Scientific Research Applications
Efficacy in Glycemic Control
Numerous studies have demonstrated the efficacy of Omarigliptin in lowering blood glucose levels among patients with T2DM. A meta-analysis encompassing 16 randomized controlled trials (RCTs) involving 8,804 subjects revealed that Omarigliptin significantly reduced hemoglobin A1c (HbA1c) levels compared to placebo (mean difference: -0.58%, 95% CI: -0.75 to -0.40; P<0.00001) . Additionally, it showed comparable efficacy to other oral antihyperglycemic agents (AHAs) such as sulfonylureas .
Key Findings from Clinical Trials
Study | Participants | Intervention | Outcome | Results |
---|---|---|---|---|
Gantz et al. (2017a) | 389 | Omarigliptin 25 mg + Background OADs | HbA1c reduction | Significant reduction compared to placebo |
Gantz et al. (2017b) | 166 | Omarigliptin 25 mg | HbA1c reduction | Effective in treatment-naïve patients |
Meta-analysis (2023) | 8,804 | Various Dosing Regimens | HbA1c and FPG reduction | Superiority over placebo confirmed |
Safety Profile
Omarigliptin has been shown to have a favorable safety profile. In the aforementioned meta-analysis, while there was a higher incidence of hypoglycemic events compared to the placebo group, the overall adverse events (AEs) were comparable between Omarigliptin and control groups . The incidence of serious adverse events was also similar across treatment arms, indicating that Omarigliptin is generally well tolerated.
Potential Neuroprotective Applications
Recent research has explored the potential for repositioning Omarigliptin as an intranasal treatment for neurodegenerative diseases such as Parkinson's disease (PD). Studies suggest that its low molecular weight and lipophilic properties allow it to cross the blood-brain barrier (BBB), enhancing glucagon-like peptide-1 (GLP-1) concentrations in the brain . This dual action—both peripheral and central—could offer neuroprotective benefits alongside its established role in glycemic control.
Case Study Insights
In a study investigating intranasal administration of Omarigliptin:
Q & A
Basic Research Questions
Q. What is the mechanism of action of (2R,3R,5S)-Omarigliptin in type 2 diabetes, and how does its stereochemistry influence pharmacological activity?
- Methodological Answer : this compound is a stereospecific DPP-4 inhibitor that slows incretin degradation, enhancing insulin secretion. Its (2R,3R,5S) configuration is critical for binding to the DPP-4 active site. Researchers should validate stereochemical purity using chiral chromatography (e.g., HPLC) and correlate enantiomeric excess with in vitro enzymatic inhibition assays .
Q. How can researchers synthesize this compound while ensuring stereochemical fidelity?
- Methodological Answer : Synthesis involves asymmetric catalysis or resolution to achieve the (2R,3R,5S) configuration. Key steps include chiral auxiliary use or enzymatic resolution. Post-synthesis, confirm stereochemistry via X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy. Reaction mechanisms should be mapped using density functional theory (DFT) to optimize yield and purity .
Q. What pharmacokinetic properties of this compound support its weekly dosing regimen?
- Methodological Answer : Its long half-life (≈50–60 hours) and low renal clearance enable weekly dosing. Pharmacokinetic studies should measure plasma concentration-time curves in animal models and humans, incorporating population pharmacokinetic (PopPK) models to account for variability in renal function (e.g., using Cockcroft-Gault or MDRD equations for GFR estimation) .
Q. What efficacy metrics are most relevant in clinical trials for this compound?
- Methodological Answer : Primary endpoints include HbA1c reduction (e.g., −0.72% vs. placebo in a 78-week trial) and fasting plasma glucose. Secondary endpoints may assess β-cell function via HOMA-B. Meta-analyses should use random-effects models to pool data across trials, adjusting for heterogeneity in study designs .
Q. How is the safety profile of this compound assessed in preclinical and clinical studies?
- Methodological Answer : Preclinical toxicology includes Ames tests and cardiovascular safety assays (hERG inhibition). Clinically, monitor adverse events (AEs) like hypoglycemia and pancreatitis. Use Kaplan-Meier survival analysis for long-term safety data, stratified by renal impairment subgroups .
Advanced Research Questions
Q. How can researchers design long-term extension studies to evaluate the durability of this compound’s efficacy?
- Methodological Answer : Implement open-label extension phases after initial double-blind trials, with repeated HbA1c measurements at 12-week intervals. Use mixed-effects models to analyze longitudinal data, accounting for dropout rates and treatment adherence. Include exploratory endpoints like β-cell preservation via C-peptide assays .
Q. What statistical approaches resolve contradictions in meta-analyses of this compound’s efficacy?
- Methodological Answer : Address heterogeneity via subgroup analysis (e.g., baseline HbA1c, BMI) or meta-regression. Use sensitivity analysis to exclude outlier studies or apply the Hartung-Knapp adjustment for small-study effects. Contradictions in HbA1c outcomes may arise from differences in patient demographics or trial duration .
Q. What advanced analytical techniques validate enantiomeric purity in this compound formulations?
- Methodological Answer : Combine chiral stationary phase HPLC with circular dichroism (CD) spectroscopy. For impurity profiling, use high-resolution mass spectrometry (HRMS) and quantify diastereomers via calibration curves. Ensure method validation per ICH guidelines for accuracy, precision, and robustness .
Q. How can physiologically based pharmacokinetic (PBPK) modeling optimize dosing in renal-impaired populations?
- Methodological Answer : Develop PBPK models integrating in vitro permeability data and clinical PK parameters. Simulate drug exposure in virtual populations with varying eGFR levels. Validate models against clinical trial data to recommend dose adjustments (e.g., 12.5 mg for moderate renal impairment) .
Q. What comparative effectiveness study designs are suitable for this compound vs. other DPP-4 inhibitors?
- Methodological Answer : Use active-comparator trials with non-inferiority margins (e.g., ΔHbA1c ≤0.3%). Adjust for confounding variables via propensity score matching. Network meta-analyses can rank efficacy across DPP-4 inhibitors, using surface under the cumulative ranking curve (SUCRA) analysis .
Properties
Molecular Formula |
C₁₇H₂₀F₂N₄O₃S |
---|---|
Molecular Weight |
398.43 |
Synonyms |
(2R,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine; (2R,3R,5S)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-ami |
Origin of Product |
United States |
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